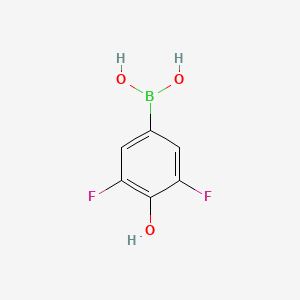

3,5-Difluoro-4-hydroxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluoro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSDOFHBADFRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680594 | |

| Record name | (3,5-Difluoro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132666-81-9 | |

| Record name | (3,5-Difluoro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Difluoro-4-hydroxyphenylboronic acid

Introduction: The Strategic Importance of 3,5-Difluoro-4-hydroxyphenylboronic acid in Modern Drug Discovery

This compound, with a molecular formula of C₆H₅BF₂O₃ and a molecular weight of 173.91, is a key building block in medicinal chemistry.[1][2] Its strategic importance lies in its utility as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.[3] The presence of the difluoro-hydroxyphenyl motif is of particular interest to drug development professionals, as the fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. The boronic acid functional group is a cornerstone for carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology that is indispensable in modern synthetic chemistry.[4][5][6] This guide provides an in-depth exploration of the synthesis and comprehensive characterization of this pivotal compound, offering field-proven insights for researchers and scientists.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be achieved through a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A common and effective synthetic strategy involves the ortho-lithiation of a suitably protected difluorophenol, followed by borylation and subsequent deprotection.

Visualizing the Synthesis Pathway

Caption: Synthetic route to a related boronic acid, highlighting key reagents.

Detailed Experimental Protocol

A representative synthesis, adapted from related procedures, is detailed below.[7] This protocol outlines the synthesis of a similar compound, 3,5-difluoro-4-methylphenylboronic acid, which illustrates the core chemical transformations.

Step 1: Synthesis of 4-Bromo-2,6-difluorotoluene

-

Under an inert nitrogen atmosphere, a solution of 1-bromo-3,5-difluorobenzene is cooled to -78 °C.

-

Lithium diisopropylamide (LDA) is added dropwise, and the reaction is stirred for 12 hours.

-

Methyl iodide is then added, and the reaction is allowed to proceed.

-

The reaction is quenched, and the pH is adjusted to 6-7 with a dilute acid.

-

The product is extracted with an organic solvent, which is then removed under reduced pressure to yield 4-bromo-2,6-difluorotoluene.

Step 2: Synthesis of 3,5-Difluoro-4-methylphenylboronic acid

-

The 4-bromo-2,6-difluorotoluene is dissolved in an appropriate solvent under a nitrogen atmosphere and cooled to -78 °C.

-

n-Butyllithium is added, and the reaction is stirred for 12 hours.

-

Triisopropyl borate is then added to the reaction mixture.

-

The reaction is quenched, and the pH is adjusted to 5-6 with 1N hydrochloric acid.

-

The product is extracted with ethyl acetate, and the solvent is evaporated.

-

The crude product is purified by rinsing with n-hexane to afford the target compound with a reported yield of 70-78%.[7]

Comprehensive Characterization: A Multi-Technique Approach

The structural elucidation and purity assessment of the synthesized this compound are critical to ensure its suitability for downstream applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Visualizing the Characterization Workflow

Caption: Workflow for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments is recommended.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the hydroxyl groups of the boronic acid. The aromatic region will likely display a doublet or a more complex multiplet due to coupling with the adjacent fluorine atoms. The chemical shifts for phenylboronic acid itself are typically in the range of 7.3 to 8.0 ppm.[8]

-

¹³C NMR: The carbon NMR will provide information on the carbon framework of the molecule.

-

¹⁹F NMR: The fluorine NMR is crucial for confirming the presence and chemical environment of the fluorine atoms.

-

¹¹B NMR: The boron NMR will show a characteristic signal for the boronic acid group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for analyzing boronic acids.[9] The expected monoisotopic mass for C₆H₅BF₂O₃ is approximately 173.91 Da.[1] Electrospray ionization (ESI) in negative mode is often effective for the analysis of boronic acids.[9]

| Parameter | Expected Value |

| Molecular Formula | C₆H₅BF₂O₃ |

| Molecular Weight | 173.91 g/mol [1][2] |

| Monoisotopic Mass | ~173.91 Da |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized this compound.

-

Methodology: A reversed-phase HPLC method is typically employed.[10] A C18 column is a common choice for the stationary phase.[10] The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid) and an organic solvent like acetonitrile or methanol.[10][11] A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of the main compound from any impurities.[10] Detection is commonly performed using a UV detector at a wavelength around 254 nm.[10]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Boronic acids and their derivatives have been investigated for numerous therapeutic applications, including as enzyme inhibitors and anticancer agents.[12] The unique electronic properties of the boronic acid moiety allow for reversible covalent interactions with biological targets, a feature that has been successfully exploited in the design of drugs such as the proteasome inhibitor Bortezomib (Velcade).[13][12]

Conclusion

The synthesis and rigorous characterization of this compound are fundamental to its successful application in drug discovery and development. This guide has provided a comprehensive overview of a viable synthetic route and a multi-faceted analytical approach to ensure the identity and purity of this important chemical intermediate. By understanding the underlying principles and experimental details, researchers can confidently utilize this versatile building block in the creation of next-generation therapeutics.

References

-

3,5-difluoro-4-(hydroxymethyl)phenylboronic acid (C7H7BF2O3). PubChem. [Link]

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

3, 5-Difluoro-4-hydroxyphenylboronic acid, min 98%, 1 gram. LabAlley. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

-

Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

-

SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

-

4-Hydroxyphenylboronic Acid: A Cornerstone for Pharmaceutical Intermediates and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. PubChem. [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

-

Boron chemicals in diagnosis and therapeutics. PMC - PubMed Central. [Link]

-

Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Shimadzu. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 8. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 10. waters.com [waters.com]

- 11. researchgate.net [researchgate.net]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the NMR Spectroscopy of 3,5-Difluoro-4-hydroxyphenylboronic acid

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,5-Difluoro-4-hydroxyphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra for this compound. The guide emphasizes the causality behind experimental choices and provides a framework for the structural elucidation of this and similar fluorinated phenylboronic acids.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the fluorine and hydroxyl substituents on the phenylboronic acid scaffold. Accurate and unambiguous structural characterization is paramount for its application in synthesis and drug design. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of the nuclei. This guide will explore the characteristic NMR signatures of this compound across four key nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B.

Molecular Structure and NMR-Active Nuclei

The molecular structure of this compound, with its NMR-active nuclei highlighted, sets the stage for our spectroscopic analysis. The symmetry of the molecule is a critical factor that simplifies the expected NMR spectra.

Caption: Molecular structure of this compound.

Predicted NMR Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following data is a synthesis of information from closely related analogs, such as 3,5-difluoro-4-methoxyphenylboronic acid and other fluorinated phenylboronic acids, and theoretical predictions. These values serve as a robust guide for researchers analyzing this molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically and magnetically equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.0 - 7.5 | Doublet of doublets (dd) or Triplet (t) | ³J(H-F) ≈ 8-10 Hz | H-2, H-6 |

| ~9.5 - 10.5 | Broad singlet (br s) | - | -OH |

| ~8.0 - 8.5 | Broad singlet (br s) | - | -B(OH)₂ |

The aromatic protons (H-2 and H-6) are coupled to the two equivalent fluorine atoms at the 3 and 5 positions. This coupling, across three bonds (³J), will result in a triplet or a doublet of doublets, depending on the resolution and the magnitude of other long-range couplings. The protons of the hydroxyl and boronic acid groups are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets due to chemical exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will also reflect the molecular symmetry, showing four distinct signals for the aromatic carbons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~105 - 115 | Triplet (t) | ²J(C-F) ≈ 20-30 Hz | C-2, C-6 |

| ~155 - 165 | Doublet of doublets (dd) | ¹J(C-F) ≈ 240-260 Hz, ³J(C-F) ≈ 10-15 Hz | C-3, C-5 |

| ~145 - 155 | Singlet (s) or Triplet (t) | ⁴J(C-F) ≈ 1-3 Hz | C-4 |

| ~125 - 135 | Singlet (s) or Triplet (t) | ³J(C-F) ≈ 3-5 Hz | C-1 |

The carbon atoms directly bonded to fluorine (C-3 and C-5) will exhibit a large one-bond coupling constant (¹J(C-F)). The other aromatic carbons will show smaller couplings to the fluorine atoms over two, three, or four bonds. The carbon attached to the boron atom (C-1) often appears as a broad signal due to the quadrupolar nature of the boron nucleus and may sometimes be difficult to observe.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -120 to -140 | Triplet (t) | ³J(F-H) ≈ 8-10 Hz | F-3, F-5 |

The fluorine signal will be split into a triplet by the two equivalent aromatic protons (H-2 and H-6). The chemical shift is reported relative to a standard such as CFCl₃.

¹¹B NMR Spectroscopy

The boron-11 NMR spectrum will provide information about the coordination state of the boron atom.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ +28 to +33 | Broad singlet (br s) | B(OH)₂ |

For a tricoordinate boronic acid, a broad singlet is typically observed in this region. The broadness of the signal is due to the quadrupolar relaxation of the ¹¹B nucleus.

Experimental Protocol for NMR Analysis

This section outlines a standardized protocol for the preparation and NMR analysis of this compound.

1. Sample Preparation:

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and effective solvent for phenylboronic acids due to its high polarity, which aids in dissolving the sample and minimizes intermolecular hydrogen bonding that can lead to signal broadening. Other suitable solvents include methanol-d₄ and acetone-d₆.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

NMR Tube: Use a high-quality 5 mm NMR tube. For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher for ¹H) is recommended to achieve good signal dispersion and resolution of coupling patterns.

-

¹H NMR:

-

Acquire a standard 1D proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled 1D fluorine spectrum.

-

Typical spectral width: -50 to -250 ppm (referenced to CFCl₃).

-

-

¹¹B NMR:

-

Acquire a proton-decoupled 1D boron spectrum.

-

Typical spectral width: +100 to -100 ppm (referenced to BF₃·OEt₂).

-

Caption: A streamlined workflow for the NMR analysis of this compound.

Causality in Experimental Choices and Interpretation

-

Choice of Solvent: The use of a polar aprotic solvent like DMSO-d₆ is crucial. It not only ensures the solubility of the analyte but also allows for the observation of the exchangeable protons of the hydroxyl and boronic acid groups, which might be lost in protic solvents like D₂O or methanol-d₄ due to rapid exchange with the solvent.

-

Symmetry and Equivalence: The C₂ᵥ symmetry of the molecule is the primary reason for the simplified spectra. Understanding this symmetry is key to correctly assigning the signals. The two aromatic protons and the two fluorine atoms are chemically and magnetically equivalent, leading to fewer signals than would be expected for an asymmetric analog.

-

Coupling Constants: The magnitudes of the J(H-F) and J(C-F) coupling constants are diagnostic. The large ¹J(C-F) value unequivocally identifies the carbons directly attached to fluorine. The ³J(H-F) coupling confirms the ortho relationship between the protons and the fluorine atoms.

Conclusion

This technical guide provides a detailed framework for understanding and utilizing NMR spectroscopy for the characterization of this compound. By combining predicted spectral data with a robust experimental protocol and a clear rationale for analytical choices, researchers can confidently verify the structure and purity of this important chemical building block. The principles outlined here can be extended to the analysis of other fluorinated arylboronic acids, contributing to the advancement of fields that rely on these versatile compounds.

References

- Karabacak, M., et al. (2014). Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations. Journal of Molecular Structure, 1059, 235-245.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-hydroxyphenylboronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Difluoro-4-hydroxyphenylboronic acid, a key building block in medicinal chemistry and drug development.[1][2] In the absence of extensive published quantitative solubility data for this specific compound, this document synthesizes foundational principles from the study of analogous arylboronic acids to predict solubility behavior.[3][4][5][6] It further equips researchers with robust, step-by-step experimental protocols for the precise determination of both thermodynamic and kinetic solubility. By explaining the causality behind experimental choices and grounding its recommendations in established analytical methods, this guide serves as an essential resource for scientists and professionals seeking to optimize the use of this compound in their research and development endeavors.

Introduction: The Significance of this compound

This compound is an organoboron compound of significant interest in the pharmaceutical industry.[1] Its structural motifs, including the phenylboronic acid group, are crucial for various synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for creating carbon-carbon bonds.[5][7] The presence of fluorine atoms and a hydroxyl group on the phenyl ring can substantially influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby affecting its efficacy and safety profile in potential drug candidates.

A thorough understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its effective application. Solvent choice impacts every stage of the development pipeline, from reaction kinetics and purification efficiency in synthesis to formulation and bioavailability in preclinical studies. This guide provides the theoretical framework and practical methodologies to navigate these challenges.

Physicochemical Factors Governing Solubility

The solubility of any compound is dictated by the interplay between the solute's and solvent's intermolecular forces. For arylboronic acids like this compound, several key factors come into play.

The Role of Solvent Polarity

The principle of "like dissolves like" is the primary determinant of solubility. The polarity of the solvent must be well-matched with that of the solute. This compound possesses both polar and non-polar characteristics. The boronic acid and hydroxyl groups are polar and capable of hydrogen bonding, while the difluorinated phenyl ring is more non-polar.

Generally, for simpler arylboronic acids like phenylboronic acid, a positive correlation between solvent polarity and solubility is observed, with some exceptions.[3][5]

-

High Solubility is often found in polar aprotic solvents like acetone and ketones, and in ethers.[3][5][6]

-

Moderate Solubility is typically seen in solvents of intermediate polarity, such as chloroform.[3][5][6]

-

Very Low Solubility is characteristic of non-polar hydrocarbon solvents like methylcyclohexane.[3][5][6]

The fluorine and hydroxyl substituents on the target molecule are expected to increase its polarity compared to unsubstituted phenylboronic acid, likely enhancing its solubility in more polar organic solvents.

The Boroxine Equilibrium: A Critical Consideration

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium is influenced by the solvent, temperature, and the specific substituents on the aryl ring.

Caption: Reversible dehydration of boronic acid to its boroxine anhydride.

Boroxines are generally less soluble than their corresponding boronic acids.[8] This equilibrium can lead to inconsistencies in solubility measurements if not properly controlled. The presence of water can shift the equilibrium back towards the more soluble boronic acid form.

Impact of Substituents

The electron-withdrawing nature of the two fluorine atoms and the hydrogen-bonding capability of the hydroxyl group on this compound will influence its solid-state packing and its interactions with solvent molecules. These groups increase the molecule's overall polarity and hydrogen bonding potential, which is expected to favor solubility in polar protic and aprotic solvents.

Predicted Solubility Profile

While experimental data is not available, a qualitative prediction of solubility in common organic solvents can be made based on the principles discussed above and data for analogous compounds.[3][5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions and potential hydrogen bond acceptance by the solvent are expected to effectively solvate the polar functional groups of the solute.[3][5] |

| Dimethylformamide (DMF) | High | A highly polar solvent capable of disrupting the crystal lattice of the solute and forming strong intermolecular interactions. | |

| Dimethyl sulfoxide (DMSO) | Very High | Excellent solvent for polar compounds, often used for preparing stock solutions for biological screening.[9] | |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the boronic acid and hydroxyl groups. The alkyl chain may limit the solubility of the non-polar phenyl ring. |

| Water | Low to Moderate | While polar, the hydrophobic nature of the difluorinated phenyl ring will limit aqueous solubility. Solubility is also pH-dependent.[5] | |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | Ethers are good solvents for boronic acids, likely due to a balance of polarity and the ability to accept hydrogen bonds.[5] |

| Diethyl ether | Moderate | Less polar than THF, which may result in slightly lower solubility. | |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | Intermediate polarity; may offer moderate solubility. |

| Chloroform | Moderate | Generally shows moderate solubility for phenylboronic acid.[3][5] | |

| Non-polar | Toluene, Hexanes | Very Low | The large difference in polarity between the solute and these non-polar solvents will result in poor solvation and thus very low solubility.[3][5] |

Experimental Protocols for Solubility Determination

To obtain accurate, quantitative solubility data, rigorous experimental methods must be employed. The two most common and reliable methods are the shake-flask method for thermodynamic solubility and kinetic solubility assays.[9][10]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[10][11] It is considered the "gold standard" for thermodynamic solubility measurement.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect a sample of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a 0.22 µm or 0.45 µm filter is recommended.[10]

-

Quantification: Analyze the concentration of the solute in the clear filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry. A standard calibration curve must be prepared to ensure accurate quantification.

-

Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates out of a solution when added from a concentrated DMSO stock.[10] It is often used in early drug discovery to quickly assess the solubility of many compounds.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the chosen organic solvent to create a range of concentrations.

-

Incubation and Precipitation: Allow the microplate to incubate at room temperature for a set period (e.g., 2-24 hours). During this time, the compound may precipitate out of solution in the wells where its concentration exceeds its kinetic solubility.

-

Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which precipitation is first observed is recorded as the kinetic solubility.

Conclusion

For researchers and drug development professionals, the most reliable path forward is the empirical determination of solubility using standardized protocols such as the shake-flask method. The detailed methodologies provided in this guide offer a robust framework for generating the precise and reliable data necessary to optimize synthetic routes, purification strategies, and formulation development, thereby accelerating the journey of new chemical entities from the laboratory to clinical application.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. RSC Advances. Available from: [Link]

-

Miller, M. L. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available from: [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available from: [Link]

-

Slideshare. Solubility & Method for determination of solubility. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available from: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. Available from: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available from: [Link]

-

Crapse, K. P. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. Available from: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available from: [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... Available from: [Link]

-

Stensaas, L. 3, 5-Difluoro-4-hydroxyphenylboronic acid, min 98%, 1 gram. HD-Chemicals. Available from: [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]

-

Chemsrc. 3,5-Difluoro-4-hydroxybenzoic acid. Available from: [Link]

-

Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available from: [Link]

- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Al-Zoubi, R. M., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. Available from: [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

A Guide to the Crystal Structure Analysis of 3,5-Difluoro-4-hydroxyphenylboronic acid: From Crystal Growth to Structural Refinement

This in-depth technical guide provides a comprehensive walkthrough of the process of determining the crystal structure of 3,5-Difluoro-4-hydroxyphenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical steps involved in single-crystal X-ray diffraction analysis. While a published crystal structure for this specific molecule is not publicly available as of this writing, this guide will serve as a robust framework for its determination, drawing upon established principles for analogous phenylboronic acid derivatives.

Introduction: The Significance of Structural Elucidation

This compound is a compound of interest in medicinal chemistry and materials science. Boronic acids are recognized for their versatile reactivity and unique electronic properties. The introduction of fluorine atoms and a hydroxyl group to the phenyl ring can significantly modulate the molecule's acidity, reactivity, and intermolecular interactions. A definitive crystal structure is paramount for understanding these properties at a fundamental level, providing insights into solid-state packing, hydrogen bonding networks, and conformational preferences, all of which can influence a substance's physical and biological properties.

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, revealing precise atomic positions and bond lengths.[1][2]

Part 1: The Foundation - Growing High-Quality Crystals

The success of a single-crystal X-ray diffraction experiment is contingent upon obtaining a high-quality single crystal. This is often the most challenging and empirical step in the process.[3] For phenylboronic acids, several crystallization techniques can be employed.

Experimental Protocol: Crystallization of this compound

-

Solvent Selection: The choice of solvent is critical. Phenylboronic acids are typically soluble in polar organic solvents.[4] A solubility screen should be performed with a range of solvents such as methanol, ethanol, isopropanol, acetone, and ethyl acetate. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

-

Slow Evaporation:

-

Prepare a saturated solution of this compound in a suitable solvent at room temperature.

-

Transfer the solution to a small, clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask filled with warm water.

-

Crystal formation should occur as the solubility of the compound decreases with temperature.

-

-

Vapor Diffusion:

-

Dissolve the compound in a solvent in which it is readily soluble (the "well solvent").

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "precipitant solvent").

-

The precipitant solvent will slowly diffuse into the well solvent, reducing the solubility of the compound and promoting crystallization.

-

Part 2: The Experiment - Single-Crystal X-ray Diffraction

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it can be subjected to X-ray diffraction analysis.

Workflow for X-ray Data Collection

Caption: Workflow for X-ray diffraction data collection.

Step-by-Step Methodology

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and a cryo-loop. The sample is then flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. Based on this, a full data collection strategy is devised to measure the intensities of a large number of unique reflections.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensities and standard uncertainties for each reflection.

Part 3: The Analysis - Structure Solution and Refinement

With the processed diffraction data, the next step is to determine the arrangement of atoms in the crystal lattice.

Software for Crystallographic Analysis

A suite of software is typically used for structure solution and refinement. Common choices include:

-

SHELX: A set of programs for the determination of small and macromolecular crystal structures.[5]

-

OLEX2: A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX.[4][6]

Logical Flow of Structure Solution and Refinement

Caption: Iterative process of crystal structure solution and refinement.

Detailed Protocol

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This initial map should reveal the positions of most of the non-hydrogen atoms.

-

Model Building and Refinement: An initial structural model is built based on the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Difference Fourier Maps: After initial refinement, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density, allowing for the placement of missing atoms (including hydrogen atoms) and the correction of misplaced atoms.

-

Anisotropic Refinement: The thermal motion of non-hydrogen atoms is typically modeled using anisotropic displacement parameters, which describe the vibration of each atom in three dimensions.

-

Hydrogen Atom Treatment: Hydrogen atoms are often located in the difference Fourier map and refined with constraints or placed in calculated positions and allowed to ride on their parent atoms.

-

Validation: The final structural model is validated using software like PLATON, which checks for geometric consistency, potential missed symmetry, and other possible issues. The output is a Crystallographic Information File (CIF).

Part 4: Expected Structural Features of this compound

Based on the known crystal structures of similar phenylboronic acids, we can anticipate several key structural features for this compound.

Hydrogen Bonding and Supramolecular Assembly

Phenylboronic acids commonly form hydrogen-bonded dimers through the boronic acid groups, creating a characteristic R22(8) graph set motif.[7] It is highly probable that this compound will exhibit this dimeric structure. The hydroxyl group at the 4-position and the fluorine atoms at the 3- and 5-positions will likely participate in further intermolecular hydrogen bonding, potentially leading to the formation of extended sheets or a three-dimensional network.

Molecular Conformation

The planarity of the molecule will be of interest. While the phenyl ring is planar, there is often a slight twist between the plane of the phenyl ring and the boronic acid group.[4] The extent of this twist can be influenced by the substitution pattern on the phenyl ring and the packing forces in the crystal lattice.

Quantitative Data Summary

The final crystallographic analysis will yield a wealth of quantitative data, which should be summarized in a standard format.

| Parameter | Description |

| Chemical Formula | C6H5BF2O3 |

| Formula Weight | 173.91 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

| Density (calculated) | To be determined |

| R1, wR2 | Final refinement statistics |

| Goodness-of-fit | A measure of the quality of the refinement |

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. By following these detailed methodologies, researchers can obtain a definitive three-dimensional structure of this molecule. Such a structure will provide invaluable insights into its chemical and physical properties, paving the way for its application in drug design and materials science. The principles and techniques described herein are broadly applicable to the crystallographic study of other small organic molecules.

References

- University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. OpenScholar.

- single-crystal-diffraction 0.0.0 documentation. (n.d.). Resources.

- MDPI. (2023, March 9). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions.

- ResearchGate. (n.d.). Polymorphic outcome of crystallization from pure solvents.

- Wikipedia. (n.d.). Phenylboronic acid.

- Wikipedia. (n.d.). X-ray crystallography.

- National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.

- ResearchGate. (n.d.). I am looking for an easy and latest software tool to solve the crystal structures. Can anyone suggest some softwares and helpful sites if possible?.

- Chem-Master. (n.d.). 3, 5-Difluoro-4-hydroxyphenylboronic acid, min 98%, 1 gram.

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. 1132666-81-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Difluoro-4-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3,5-Difluoro-4-hydroxyphenylboronic acid is a key building block in medicinal chemistry and materials science, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] Its utility in the synthesis of pharmacologically active compounds and advanced materials necessitates a thorough understanding of its physicochemical properties, particularly its thermal stability and decomposition profile. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including potential decomposition pathways and detailed experimental protocols for its analysis. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to handle, analyze, and utilize this compound effectively while ensuring the integrity of their research and development processes.

Introduction: The Significance of this compound

This compound, with the molecular formula C₆H₅BF₂O₃ and a molecular weight of 173.9 g/mol , is a versatile reagent in organic synthesis.[1] The presence of fluorine atoms on the phenyl ring can significantly influence the electronic properties and metabolic stability of resulting molecules, a desirable trait in drug design. The hydroxyl and boronic acid functionalities offer multiple reaction sites for derivatization and cross-coupling reactions, making it a valuable precursor for a wide range of compounds.[3]

Given its application in the synthesis of active pharmaceutical ingredients (APIs), understanding the thermal stability of this compound is of paramount importance. Thermal decomposition can lead to the formation of impurities that may affect the quality, safety, and efficacy of the final product. Therefore, a robust understanding of its degradation profile under thermal stress is crucial for process development, formulation, and establishing appropriate storage conditions.

Physicochemical Properties and Structural Considerations

The thermal stability of this compound is intrinsically linked to its molecular structure. The key structural features include:

-

The Boronic Acid Group: This functional group is known to be susceptible to dehydration, leading to the formation of cyclic anhydrides (boroxines). This process is often reversible upon exposure to water.

-

Fluorine Substituents: The two fluorine atoms ortho to the boronic acid group are strongly electron-withdrawing, which can impact the acidity and hydrolytic stability of the boronic acid.[4] Studies on fluorinated phenylboronic acids have shown that ortho-fluorine substituents can decrease stability.[4]

-

Hydroxyl Group: The para-hydroxyl group is a hydrogen bond donor and can influence intermolecular interactions, potentially affecting the crystal packing and, consequently, the thermal properties of the solid material.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BF₂O₃ | [1] |

| Molecular Weight | 173.9 g/mol | [1] |

| CAS Number | 1132666-81-9 | [1] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [2] |

Thermal Decomposition: Postulated Pathways

Dehydration to Boroxine

A common thermal decomposition pathway for boronic acids is the intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine. This is an equilibrium process that can be reversed by the addition of water.

Caption: Postulated dehydration of this compound to its corresponding boroxine.

Protodeboronation

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another well-documented degradation pathway for arylboronic acids, particularly under aqueous and basic conditions.[6] While primarily a solution-phase phenomenon, it can also be thermally induced, especially in the presence of trace moisture. The electron-withdrawing nature of the fluorine atoms may influence the rate of this reaction.

Caption: Postulated protodeboronation of this compound.

Experimental Investigation of Thermal Stability

A comprehensive evaluation of the thermal stability and decomposition of this compound requires a multi-faceted experimental approach. The following sections detail the recommended protocols for thermal analysis and forced degradation studies.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal properties of materials.[7][8]

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8]

Objective: To determine the onset of decomposition, identify mass loss events, and quantify residual mass.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset).

-

Identify and quantify the percentage mass loss for each decomposition step.

-

The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum mass loss rates.[8]

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition.[7]

Objective: To determine the melting point and enthalpy of fusion, and to detect any exothermic or endothermic decomposition events.

Step-by-Step Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Integrate the melting peak to determine the enthalpy of fusion (ΔHfus).

-

Identify any exothermic or endothermic events associated with decomposition.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under more severe conditions than accelerated stability studies and are crucial for identifying potential degradation products and pathways.[9][10][11]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the sample to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

-

Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.[12]

Recommended HPLC Conditions (starting point for method development):

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm (or PDA for peak purity analysis) |

| Injection Volume | 10 µL |

Data Analysis:

-

Compare the chromatograms of the stressed samples with that of an unstressed control.

-

Identify and quantify the degradation products.

-

Perform peak purity analysis to ensure that the parent peak is free from co-eluting impurities.

-

For structural elucidation of major degradation products, techniques such as LC-MS/MS and NMR spectroscopy should be employed.

Summary and Recommendations

This technical guide has provided a comprehensive overview of the thermal stability and potential decomposition pathways of this compound. The primary postulated degradation routes are dehydration to form boroxines and protodeboronation.

Key Recommendations for Researchers:

-

Handling and Storage: Store this compound in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

-

Thermal Analysis: It is highly recommended to perform TGA and DSC analysis on each batch of the compound to establish a thermal profile and ensure consistency.

-

Forced Degradation: Conduct forced degradation studies early in the development process to understand the potential impurities that may arise during synthesis, formulation, and storage.

-

Analytical Monitoring: Employ a validated stability-indicating HPLC method for routine analysis and quality control to ensure the purity of the compound and to monitor for the presence of degradation products.

By adhering to these recommendations and utilizing the experimental protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their work involving this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. (3,5-Difluoro-2-hydroxyphenyl)boronic acid | 1150114-51-4 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 8. mdpi.com [mdpi.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ijsdr.org [ijsdr.org]

electronic properties of difluorinated phenylboronic acids

An In-Depth Technical Guide to the Electronic Properties of Difluorinated Phenylboronic Acids for Chemical and Pharmaceutical Research

Abstract

Difluorinated phenylboronic acids represent a pivotal class of reagents in modern organic synthesis and medicinal chemistry. The strategic incorporation of two fluorine atoms onto the phenyl ring profoundly modulates the electronic character of the boronic acid moiety, leading to unique properties that influence acidity, reactivity, and biological interactions. This guide provides a comprehensive exploration of these electronic properties, grounded in fundamental principles and supported by experimental data. We will dissect the interplay of inductive and resonance effects, quantify acidity through pKa values, and examine the structural and spectroscopic signatures that define these molecules. Furthermore, this document offers detailed experimental protocols for their characterization and application, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, serving as a vital resource for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Boron and Fluorine Chemistry

Phenylboronic acids are indispensable tools in synthetic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] Their stability, low toxicity, and functional group tolerance have made them ubiquitous building blocks for constructing complex biaryl systems.[3][4] In parallel, the element fluorine has earned a privileged status in medicinal chemistry. Its introduction into a drug candidate can advantageously alter key properties such as metabolic stability, lipophilicity, and binding affinity by modifying local electronic environments.[5][6]

The fusion of these two domains in the form of difluorinated phenylboronic acids creates a class of compounds with finely-tuned electronic characteristics.[1][7] The potent electron-withdrawing nature of the two fluorine substituents significantly impacts the Lewis acidity of the boron center and the overall electron density of the aromatic ring, which in turn governs their utility and reactivity in critical chemical transformations.[7] Understanding these electronic underpinnings is paramount for their effective deployment in drug discovery and materials science.[5][8]

The Electronic Influence of Difluorination

The net electronic effect of difluorination on the phenyl ring is a nuanced balance of powerful, opposing forces. The specific arrangement of the fluorine atoms (i.e., positional isomerism) is the ultimate determinant of the molecule's electronic character.

The Duality of Fluorine's Electronic Effects

Fluorine exerts its influence primarily through two mechanisms:

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, decreasing with the number of bonds separating the fluorine and the point of interest (e.g., the boronic acid group).

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect donates electron density, but it is generally weaker than the inductive effect for fluorine and is only operative from the ortho and para positions.[1]

In difluorinated systems, the vector sum of these effects from both fluorine atoms determines the electron density at any given position on the ring.

Impact of Positional Isomerism

The substitution pattern dictates the interplay of these effects. For instance:

-

3,5-Difluorophenylboronic Acid: Both fluorines are in meta positions relative to the boronic acid. From here, only the strong inductive (-I) effect operates, making the aromatic ring and the attached boron center significantly electron-deficient.

-

2,4-Difluorophenylboronic Acid: This isomer features one ortho and one para fluorine. Both can exert -I and +R effects. While the inductive withdrawal dominates, the resonance donation from two positions slightly tempers the overall electron deficiency compared to a hypothetical scenario with only inductive effects.

-

2,6-Difluorophenylboronic Acid: With two ortho fluorines, this isomer experiences a potent inductive withdrawal. The proximity of the substituents can also introduce significant steric hindrance and may lead to through-space electronic interactions.

The following diagram illustrates the dominant electronic forces in a meta vs. a para-substituted fluorophenylboronic acid.

Caption: Electronic effects of a fluorine substituent.

Quantifying the Electronic Properties

The electronic perturbations caused by difluorination can be quantitatively assessed through physical organic chemistry principles, primarily by measuring acidity (pKa) and applying the Hammett equation.

Acidity (pKa) as a Probe of Lewis Acidity

Unlike carboxylic acids, which are Brønsted acids (proton donors), boronic acids primarily function as Lewis acids.[1][4] They accept a hydroxide ion from water to form a tetrahedral boronate anion. The equilibrium constant for this reaction is expressed as a pKa value.

R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

The pKa of unsubstituted phenylboronic acid is approximately 8.8.[1][9] The introduction of electron-withdrawing fluorine atoms stabilizes the resulting negative charge on the boronate anion, shifting the equilibrium to the right and thus increasing the acidity (i.e., lowering the pKa value).[1] This effect is highly sensitive to the fluorine substitution pattern. The increase in acidity is generally strongest for ortho substituents, a phenomenon attributed to the combined inductive effect and potential intramolecular hydrogen bonding that stabilizes the boronate form.[1]

| Compound | pKa Value | Comments |

| Phenylboronic Acid | ~8.86 | Reference compound.[1] |

| 4-Fluorophenylboronic Acid | ~8.22 | Modest increase in acidity; -I effect is partially offset by +R effect.[1] |

| 3-Fluorophenylboronic Acid | ~7.99 | Stronger increase in acidity due to dominant -I effect.[1] |

| 2-Fluorophenylboronic Acid | ~7.65 | Largest increase in acidity among monofluorinated isomers.[1] |

| Difluorinated Isomers | < 7.6 | pKa values are generally lower than monofluorinated analogs due to the additive electron-withdrawing effects. Specific values vary by isomer. |

| Note: pKa values can vary slightly depending on the measurement conditions (e.g., solvent, temperature). |

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying the electronic impact of substituents on a reaction's rate or equilibrium constant.[10][11] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects.[11]

-

σ_meta (σ_m): Primarily reflects the inductive effect.

-

σ_para (σ_p): Reflects a combination of inductive and resonance effects.

Positive σ values signify an electron-withdrawing group.[10] The Hammett equation demonstrates that the influence of substituents on the dissociation of phenylboronic acids is significantly greater than on benzoic acids, as shown by a larger reaction constant (ρ ≈ 2.06).[10]

| Substituent | σ_meta | σ_para |

| -H | 0.00 | 0.00 |

| -F | +0.34 | +0.06 |

| -CF₃ | +0.43 | +0.54 |

| Data sourced from standard physical organic chemistry texts. |

The σ values for fluorine clearly illustrate its dual nature: strongly withdrawing from the meta position but only weakly withdrawing from the para position, where the +R effect counteracts the -I effect. For difluorinated compounds, the total electronic effect can be approximated by the sum of the individual σ constants.

Structural and Spectroscopic Characterization

The are intrinsically linked to their three-dimensional structure and can be interrogated using various analytical techniques.

Caption: A typical analytical workflow for characterization.

Solid-State Structure via X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure. Key observations for fluorinated phenylboronic acids include:

-

Dimeric Association: Most phenylboronic acids crystallize as hydrogen-bonded dimers in a syn-anti conformation.[1]

-

Molecular Planarity: The degree of planarity, measured by the dihedral angle between the phenyl ring and the C-B(OH)₂ plane, reflects the extent of π-conjugation. The structure of 2,4-difluorophenylboronic acid, for instance, is nearly planar, suggesting significant electronic delocalization between the boronic acid group and the ring.[12][13]

-

Intramolecular Hydrogen Bonding: An ortho-fluorine can form a weak intramolecular O-H···F hydrogen bond, which can influence the conformation and enhance the acidity of the boronic acid.[1][12][13]

Spectroscopic Analysis via NMR

NMR spectroscopy is the most powerful tool for characterizing these molecules in solution.[14]

-

¹⁹F NMR: This is a particularly sensitive technique due to the wide chemical shift range of fluorine (~60 ppm), allowing for clear signal separation and easy detection of subtle electronic differences between isomers or in different chemical environments.[1][15]

-

¹¹B NMR: The chemical shift of the boron nucleus is highly indicative of its coordination environment. A trigonal planar sp² boron atom in the free acid typically resonates around 28-33 ppm, while the tetrahedral sp³ boron in the boronate anion or an ester adduct appears significantly upfield, providing a direct method to monitor acid-base equilibria or binding events.[14][16]

-

¹H and ¹³C NMR: These spectra provide standard information on the carbon-hydrogen framework, with C-F coupling constants offering additional structural confirmation.[14][17]

A common challenge in the NMR analysis of boronic acids is their tendency to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially in non-aqueous aprotic solvents.[1] This can lead to complex or broadened spectra. This equilibrium can often be shifted back to the monomeric acid by using a protic solvent like deuterated methanol (CD₃OD), which breaks up the boroxine structure.[18]

Impact on Reactivity and Applications

The pronounced electronic deficiency of difluorinated phenylboronic acids is a double-edged sword, enhancing certain desired properties while presenting challenges in their most common application.

Suzuki-Miyaura Cross-Coupling

While difluorophenylboronic acids are valuable for introducing difluorophenyl motifs into target molecules, their electron-poor nature makes them susceptible to a key side reaction: protodeboronation.[3][19] Under the basic conditions required for the Suzuki-Miyaura reaction, the C-B bond can be cleaved, replacing the boronic acid with a hydrogen atom and reducing the yield of the desired coupled product.[3]

This challenge necessitates careful optimization of reaction conditions:

-

Catalyst/Ligand: Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), have been developed to promote the desired cross-coupling over protodeboronation.[3]

-

Base: The choice and strength of the base (e.g., K₃PO₄, Cs₂CO₃) are critical to facilitate transmetalation without excessively promoting protodeboronation.

-

Solvent and Temperature: These parameters must also be fine-tuned to balance reaction rate and substrate stability.[5]

Applications in Medicinal Chemistry

Difluorinated phenylboronic acids are key intermediates for the synthesis of bioactive molecules.[8][20] The difluorophenyl group they install can improve a compound's metabolic stability and cell permeability. Furthermore, the boronic acid functional group itself is a pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib (Velcade®).[20][21] Related fluorinated benzoxaboroles, which can be derived from ortho-functionalized phenylboronic acids, have shown potent antifungal and antibacterial activity.[1][21] The enhanced Lewis acidity of the fluorinated analogs can be crucial for their mechanism of action, which often involves binding to diols in essential enzymes.[1]

Experimental Protocols

The following protocols provide standardized methods for the characterization and application of difluorinated phenylboronic acids.

Protocol: Determination of pKa by UV-Vis Spectrophotometric Titration

This method leverages the change in the UV-Vis spectrum of the phenylboronic acid as it converts from the neutral trigonal form to the anionic tetrahedral form.

-

Stock Solution Preparation: Prepare a ~1 mM stock solution of the difluorinated phenylboronic acid in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of aqueous buffer solutions spanning a wide pH range (e.g., pH 4 to pH 11). A universal buffer or individual phosphate and borate buffers can be used.

-

Sample Preparation: In a series of quartz cuvettes, add a small, constant aliquot of the boronic acid stock solution to each buffer solution to achieve a final concentration in the range of 25-100 µM. Ensure the organic solvent content is low (<5%) and constant across all samples.

-

Measurement: Record the full UV-Vis absorbance spectrum (e.g., 220-350 nm) for each sample at a constant temperature.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength versus the measured pH of each buffer solution.

-

pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model. The inflection point of the curve corresponds to the pKa of the boronic acid.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point for coupling a difluorophenylboronic acid with an aryl bromide, which should be optimized for specific substrates.

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the difluorinated phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere (N₂ or Ar), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as THF/water (e.g., 4:1 v/v), to the vial.

-

Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the biaryl product.

Conclusion and Future Outlook

Difluorinated phenylboronic acids are sophisticated chemical building blocks whose utility is directly governed by their unique electronic properties. The powerful, position-dependent electron-withdrawing effects of the two fluorine atoms significantly increase the Lewis acidity of the boron center and create an electron-deficient aromatic system. These features enhance their potential as pharmacophores and synthons for bioactive molecules but also introduce challenges, such as protodeboronation, that require advanced synthetic solutions. As our understanding of their properties deepens and new catalytic methods emerge, the applications for this versatile class of compounds in drug discovery, diagnostics, and materials science will undoubtedly continue to expand.

References

-

Kubiak, A. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available at: [Link]

-

Rodríguez-Cuamatzi, P., et al. (2008). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Kiefl, F., et al. (2016). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Omega. Available at: [Link]

-

Guerra, C. F., et al. (2024). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. Available at: [Link]

-

Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]

-

Rodríguez-Cuamatzi, P., et al. (2008). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Wang, D., et al. (2022). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. Available at: [Link]

-

Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry. Available at: [Link]

-

Li, J., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]

-

Kubiak, A. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. Available at: [Link]

-

Kinsey, K. E., & Westcott, S. A. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Advanced Synthesis & Catalysis. Available at: [Link]

-

ResearchGate. (n.d.). pKa values for boronic acids 1-7. ResearchGate. Available at: [Link]

-

Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

- Google Patents. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents.

-

Fery-Forgues, S., et al. (2007). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Journal of Fluorescence. Available at: [Link]

-

Lee, E., & Sanford, M. S. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society. Available at: [Link]

-

Sporzyński, A., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Inorganica Chimica Acta. Available at: [Link]

-

FAQ. (n.d.). What are the applications and transformations of 3,5-Difluorophenylboronic acid?. FAQ. Available at: [Link]

-

Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. Available at: [Link]

-

Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. Available at: [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). pubs.acs.org. Available at: [Link]

-

DiCesare, N., & Lakowicz, J. R. (2001). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Journal of Physical Chemistry A. Available at: [Link]

-

ResearchGate. (n.d.). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. ResearchGate. Available at: [Link]

-

American Chemical Society. (2025). Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations. ACS Fall 2025. Available at: [Link]

-